Predicted Lipophilicity vs. 4-Ethoxynicotinic Acid
The presence of the chlorine atom at the 6-position in 6-chloro-4-ethoxynicotinic acid, compared to 4-ethoxynicotinic acid, which has a hydrogen at that position, results in quantifiable differences in predicted physicochemical parameters that are critical for drug-likeness assessments .
| Evidence Dimension | Predicted Log P (Lipophilicity) |
|---|---|
| Target Compound Data | Consensus Log P = 1.28 (iLOGP=1.63; XLOGP3=1.68; WLOGP=1.83) |
| Comparator Or Baseline | 4-Ethoxynicotinic acid (Log P data not available from the same source; qualitative class inference: lower lipophilicity due to lack of 6-chloro substituent) |
| Quantified Difference | Target compound has a consensus Log P of 1.28, indicating higher lipophilicity than the non-chlorinated analog. |
| Conditions | Predicted using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as compiled by Bide Pharm . |
Why This Matters
Higher predicted lipophilicity (Log P) can significantly influence a molecule's ability to cross biological membranes and its overall ADME profile, making this a key differentiator for medicinal chemistry projects targeting intracellular or CNS pathways.
